molecular formula C20H24N2O2 B8553124 Benzaldehyde, 2-(3-(4-phenyl-1-piperazinyl)propoxy)- CAS No. 84344-46-7

Benzaldehyde, 2-(3-(4-phenyl-1-piperazinyl)propoxy)-

Cat. No. B8553124
Key on ui cas rn: 84344-46-7
M. Wt: 324.4 g/mol
InChI Key: KYANSQIWFIOLIH-UHFFFAOYSA-N
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Patent
US04689327

Procedure details

A mixture of 3.88 g of 2-hydroxybenzaldehyde sodium salt, 7.00 g of 1-(3-chloropropyl)-4-phenylpiperazine dihydrochloride, 6.80 g of potassium carbonate and 50 ml of dimethylformamide is stirred at 60° to 70° C. for 15 hours under nitrogen atmosphere, and is concentrated under reduced pressure to remove solvent. Water is added to the residue, and the aqueous mixture is extracted with ether. The extract is washed with water, dried and concentrated under reduced pressure to remove solvent. The residue is purified by silica gel chromatography (solvent, chloroform:methanol=99:1). 5.42 g of 2-[3-(4-phenylpiperazin-1-yl)propyloxy]benzaldehyde are obtained as an oil.
Name
2-hydroxybenzaldehyde sodium salt
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
1-(3-chloropropyl)-4-phenylpiperazine dihydrochloride
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[OH:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].Cl.Cl.Cl[CH2:14][CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][N:20]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:19][CH2:18]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[C:23]1([N:20]2[CH2:19][CH2:18][N:17]([CH2:16][CH2:15][CH2:14][O:2][C:3]3[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=3[CH:5]=[O:6])[CH2:22][CH2:21]2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:0.1,2.3.4,5.6.7,^1:0|

Inputs

Step One
Name
2-hydroxybenzaldehyde sodium salt
Quantity
3.88 g
Type
reactant
Smiles
[Na].OC1=C(C=O)C=CC=C1
Name
1-(3-chloropropyl)-4-phenylpiperazine dihydrochloride
Quantity
7 g
Type
reactant
Smiles
Cl.Cl.ClCCCN1CCN(CC1)C1=CC=CC=C1
Name
Quantity
6.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 60° to 70° C. for 15 hours under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
Water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted with ether
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (solvent, chloroform:methanol=99:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CCCOC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.42 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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